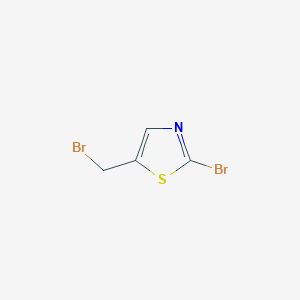

2-Bromo-5-(bromomethyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRYECWWYONCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431236 | |

| Record name | 2-bromo-5-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-91-9 | |

| Record name | 2-bromo-5-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(bromomethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-(bromomethyl)thiazole molecular weight

An In-depth Technical Guide to 2-Bromo-5-(bromomethyl)thiazole: Synthesis, Characterization, and Applications

Abstract

This compound is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring two reactive bromine atoms at distinct positions on a thiazole scaffold, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, and a summary of its analytical characterization. Furthermore, this document explores its applications as a key intermediate, particularly in the synthesis of agrochemical impurities and as a scaffold in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and biologically active compounds.[1][2][3] The strategic introduction of reactive functional groups onto this scaffold provides chemists with the tools to explore chemical space and develop novel molecules with fine-tuned pharmacological profiles. This compound (Figure 1) is one such valuable intermediate.

The compound possesses two bromine atoms with differential reactivity. The bromine atom at the 2-position of the thiazole ring is susceptible to substitution and cross-coupling reactions, while the bromine in the 5-(bromomethyl) group behaves as a potent alkylating agent. This differential reactivity allows for selective and sequential chemical modifications, making it a hub for therapeutic innovation.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed methodologies and practical insights into the use of this versatile reagent.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for its identification, characterization, and use in subsequent synthetic applications.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Br₂NS | [4][5][6] |

| Molecular Weight | 256.95 g/mol | [4][5][6] |

| CAS Number | 131748-91-9 | [4][7] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 64 °C | [4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 (s, 1H), 4.57 (s, 2H) | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 141.92, 139.80, 137.39, 22.37 | [4] |

| Mass Spectra (ESI) | m/z 255.8 [M+H]⁺ | [4] |

| SMILES | C1=C(SC(=N1)Br)CBr | [8] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the radical bromination of 2-Bromo-5-methylthiazole. The following protocol is a robust and reproducible method.

Reaction Scheme

Figure 2. Synthesis of this compound from 2-Bromo-5-methylthiazole.

Figure 2. Synthesis of this compound from 2-Bromo-5-methylthiazole.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures and provides a reliable method for the synthesis of the title compound with a reported yield of 78%.[4]

Materials and Reagents:

-

2-Bromo-5-methylthiazole (1.0 g, 5.6 mmol)

-

N-bromosuccinimide (NBS) (1.1 g, 6.18 mmol, 1.1 eq.)

-

Dichloromethane (CH₂Cl₂) (40 mL)

-

Water (H₂O) (40 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 2-Bromo-5-methylthiazole (1.0 g, 5.6 mmol) and N-bromosuccinimide (1.1 g, 6.18 mmol).

-

Add a solvent mixture of dichloromethane (40 mL) and water (40 mL).

-

Stir the reaction mixture at 90 °C under UV irradiation for 3 hours.

-

After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous phase twice more with dichloromethane.

-

Combine all organic phases and dry over anhydrous magnesium sulfate.

-

Filter the dried organic phase and concentrate under reduced pressure.

Purification Protocol

The crude product is purified by automated column chromatography.

Procedure:

-

Load the concentrated crude product onto a silica gel column.

-

Elute the column using a gradient of 0% to 3% ethyl acetate in hexane.

-

Collect the fractions containing the desired product and confirm their purity by TLC.

-

Combine the pure fractions and concentrate under reduced pressure to yield this compound (1.24 g, 78% yield).[4]

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Chemical Synthesis

This compound is a valuable intermediate in both the agrochemical and pharmaceutical industries.

Agrochemical Synthesis

This compound serves as an intermediate in the synthesis of Deschloro-2-bromo-thiamethoxam.[4] Thiamethoxam is a broad-spectrum, systemic neonicotinoid insecticide. The synthesis of its impurities and metabolites is crucial for regulatory and research purposes.

Medicinal Chemistry and Drug Discovery

The thiazole scaffold is a cornerstone in the development of novel therapeutics.[9] The presence of two reactive bromine atoms in this compound allows for its use as a versatile building block in the synthesis of a diverse range of biologically active compounds.[1] It is particularly useful in the development of kinase inhibitors for cancer therapy and compounds targeting neurodegenerative diseases.[1][10] The differential reactivity of the two bromine atoms enables medicinal chemists to perform selective chemical modifications to fine-tune the pharmacological properties of the resulting molecules.

The following diagram illustrates the role of substituted thiazoles, derived from intermediates like this compound, in inhibiting key signaling pathways in cancer.

Caption: Inhibition of the EGFR signaling pathway by substituted thiazole derivatives.

Safety, Handling, and Storage

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification:

-

H302: Harmful if swallowed.[11]

-

H315: Causes skin irritation.[11]

-

H318: Causes serious eye damage.[11]

-

H332: Harmful if inhaled.[11]

-

H335: May cause respiratory irritation.[11]

Recommended Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

First Aid Measures:

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol, make it an accessible reagent for a wide range of applications. Its significance as an intermediate in the synthesis of agrochemicals and its potential as a scaffold for the development of novel therapeutics in drug discovery programs underscore its importance to the scientific community. Adherence to strict safety protocols is essential when handling this compound to mitigate the associated health risks.

References

-

2-Bromo-5-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]

-

2-bromo-5-(bromomethyl)-1,3-thiazole. (n.d.). Chemical Label. Retrieved from [Link]

-

2-(bromomethyl)-5-phenyl-5H-1,2-thiazole. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Arctom. Retrieved from [Link]

-

This compound. (n.d.). 2a biotech. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. Retrieved from [Link]

-

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

The Role of 2-Bromo-5-chloro-1,3-thiazole in Modern Pharmaceutical Synthesis. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]

- 5. 131748-91-9 CAS MSDS (2-BROMO-5-BROMOMETHYL-THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [m.chemicalbook.com]

- 8. arctomsci.com [arctomsci.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to 2-Bromo-5-(bromomethyl)thiazole: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-bromo-5-(bromomethyl)thiazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. This document delves into its core chemical properties, synthesis, reactivity profile, and its role in the creation of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Structural Elucidation

This compound (CAS No. 131748-91-9) is a disubstituted thiazole featuring two distinct bromine functionalities. This unique arrangement imparts a differential reactivity profile, making it a strategic synthon for the construction of complex molecular architectures.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Br₂NS | [1][2] |

| Molecular Weight | 256.95 g/mol | [1] |

| Appearance | White solid | [3] |

| Melting Point | 64-66 °C | [3] |

| Solubility | Soluble in chloroform, dichloromethane, DMSO, and ethyl acetate. | [3] |

Spectroscopic Characterization

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.46 (s, 1H), 4.57 (s, 2H). The singlet at 7.46 ppm corresponds to the proton on the thiazole ring (C4-H), and the singlet at 4.57 ppm is attributed to the methylene protons of the bromomethyl group.[3]

-

¹³C NMR (101 MHz, CDCl₃): δ 141.92, 139.80, 137.39, 22.37. These shifts represent the carbon atoms of the thiazole ring and the bromomethyl group.[3]

-

Mass Spectrometry (ESI): m/z 255.8 [M+H]⁺. This result confirms the molecular weight of the compound.[3]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the radical bromination of 2-bromo-5-methylthiazole.[3]

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-methylthiazole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylthiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.[3]

-

Add N-bromosuccinimide (1.1 eq).[3]

-

The reaction mixture is then subjected to UV irradiation, which initiates the radical bromination. The reaction is typically heated to reflux for several hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with water to remove any succinimide byproduct.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound as a white solid.[3]

Causality of Experimental Choices: The use of NBS and UV light is a classic method for the selective benzylic bromination. The thiazole ring activates the adjacent methyl group, making it susceptible to radical halogenation. The non-polar solvent facilitates the radical reaction, and the subsequent purification by column chromatography is essential to remove unreacted starting material and byproducts.

Reactivity and Mechanistic Insights

The two bromine atoms in this compound exhibit distinct reactivities, a feature that is central to its utility as a synthetic intermediate.

Differential Reactivity Profile

Caption: Differential reactivity of the two bromine atoms.

-

The Bromomethyl Group (C5): The bromine atom on the methyl group is analogous to a benzylic bromide. It is highly susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines and thiols. This high reactivity is attributed to the stabilization of the transition state by the adjacent thiazole ring.

-

The Bromo Group on the Thiazole Ring (C2): The bromine atom directly attached to the thiazole ring is significantly less reactive towards nucleophilic substitution. However, it can readily participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of various carbon-based substituents at the C2 position. While direct evidence for this compound in Suzuki reactions is limited in the initial search, the analogous reactivity of 2-bromo-5-(bromomethyl)thiophene strongly suggests this possibility.[4]

Applications in Medicinal Chemistry and Drug Discovery

The unique reactivity profile of this compound makes it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The thiazole nucleus itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5]

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of various heterocyclic systems. For instance, it is a precursor in the synthesis of an impurity of Thiamethoxam, a neonicotinoid insecticide.[3] Its ability to react with different nucleophiles at the C5-bromomethyl position allows for the facile introduction of various side chains, which is a common strategy in drug discovery to modulate pharmacological activity.

The reaction with heterocyclic amines or o-aminothiophenol can lead to the formation of fused bicyclic and tricyclic systems, which are of great interest in the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[5][6]

Potential Therapeutic Applications of Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications:

-

Antimicrobial Agents: The thiazole ring is a core component of many antimicrobial drugs. The ability to functionalize the this compound scaffold at two distinct positions allows for the generation of large libraries of compounds for screening against various bacterial and fungal strains.[6][7]

-

Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity.[5] The versatile chemistry of this compound can be exploited to synthesize novel derivatives that can be evaluated for their efficacy against different cancer cell lines.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or inhaled.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[8]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its differential reactivity, with a highly labile bromomethyl group and a less reactive bromo-substituted thiazole ring, allows for selective and sequential functionalization. This property, combined with the inherent biological significance of the thiazole scaffold, makes it a powerful tool for the discovery and development of new therapeutic agents. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

-

Oakwood Chemical. This compound. [Link]

-

El-Metwally, N. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]

-

Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(10), 2883. [Link]

-

ResearchGate. FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol... [Link]

-

International Journal of Chemical Sciences. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Bromo-5-thiazolecarboxylic Acid in Pharmaceutical Intermediates. [Link]

-

PubChem. 2-(bromomethyl)-5-phenyl-5H-1,2-thiazole. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

-

SpectraBase. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate - Optional[FTIR] - Spectrum. [Link]

-

BMC Chemistry. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

-

PubChem. 2-Bromo-5-methyl-1,3-thiazole. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

PMC - NIH. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. [Link]

- Google Patents. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

JOCPR. Synthesis of some new 5- substituted of. [Link]

-

ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole (5) with 1-methyl-1H-imidazol-2-thiol (17). [Link]

-

PubChemLite. 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole. [Link]

-

SpectraBase. 2-Bromo-5-(1H-inden-2-yl)thiazole - Optional[MS (GC)] - Spectrum. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

PubChem. 2-Thiazolamine, 5-bromo-. [Link]

-

The Royal Society of Chemistry. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. arctomsci.com [arctomsci.com]

The Synthesis of 2-Bromo-5-(bromomethyl)thiazole: A Comprehensive Technical Guide for Pharmaceutical and Agrochemical Research

Foreword: The Strategic Importance of 2-Bromo-5-(bromomethyl)thiazole

In the landscape of modern drug discovery and agrochemical development, the thiazole moiety stands as a cornerstone heterocyclic scaffold.[1][2][3] Its presence in a multitude of biologically active compounds, including penicillins and various pharmaceuticals, underscores its significance.[1][2] Among the diverse array of functionalized thiazoles, this compound has emerged as a pivotal intermediate, offering two distinct reactive sites for molecular elaboration. The bromine atom on the thiazole ring and the bromine on the methyl group provide orthogonal handles for synthetic chemists to construct complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this valuable building block, intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis.

I. Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and efficient route to this compound commences with the commercially available 5-methylthiazole. The synthesis is strategically divided into two distinct steps: the regioselective bromination of the thiazole ring at the 2-position, followed by the radical bromination of the methyl group at the 5-position.

Step 1: Synthesis of the Precursor, 2-Bromo-5-methylthiazole

The initial step involves the electrophilic bromination of 5-methylthiazole. The thiazole ring is an electron-rich heterocycle, and theoretical calculations, as well as experimental evidence, indicate that electrophilic substitution occurs preferentially at the C2 position in the absence of strongly directing groups.[4]

Reaction Scheme:

Caption: Synthesis of 2-Bromo-5-methylthiazole from 5-methylthiazole.

Experimental Protocol: Bromination of 5-methylthiazole

This protocol outlines a common procedure for the synthesis of 2-Bromo-5-methylthiazole.

Materials:

-

5-Methylthiazole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Inert solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylthiazole (1 equivalent) in an appropriate inert solvent.

-

Slowly add the brominating agent (1 to 1.1 equivalents) to the solution. If using bromine, it should be added dropwise with caution due to its corrosive nature.

-

The reaction mixture is then stirred, often under reflux conditions, for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification of the crude 2-Bromo-5-methylthiazole is typically achieved by distillation under reduced pressure or by column chromatography on silica gel.

Characterization of 2-Bromo-5-methylthiazole:

The identity and purity of the synthesized 2-Bromo-5-methylthiazole should be confirmed by spectroscopic methods.[5][6][7]

-

¹H NMR: Expected signals include a singlet for the methyl protons and a singlet for the proton at the C4 position of the thiazole ring.

-

¹³C NMR: Will show characteristic peaks for the thiazole ring carbons and the methyl carbon.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the compound (C₄H₄BrNS, MW: 178.05 g/mol ), with a characteristic isotopic pattern for bromine.[8]

Step 2: Radical Bromination to Yield this compound

The second and final step is the selective bromination of the methyl group of 2-Bromo-5-methylthiazole. This transformation is a classic example of a free radical halogenation, specifically a benzylic-type bromination, as the methyl group is adjacent to the aromatic thiazole ring. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or a chemical initiator like AIBN or benzoyl peroxide) is the reagent of choice for this reaction.[9][10] The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which favors substitution at the allylic/benzylic position over addition to the aromatic ring.[9][10]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a detailed procedure for the synthesis of the target compound.[1]

Materials:

-

2-Bromo-5-methylthiazole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Water

-

Radical initiator (UV lamp)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Anhydrous magnesium sulfate

-

Cotton

-

Automated column chromatography system (or standard silica gel column)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Bromo-5-methylthiazole (1 g, 5.6 mmol) and N-bromosuccinimide (1.1 g, 6.18 mmol, 1.1 eq.) in a solvent mixture of 40 mL of dichloromethane and 40 mL of water.[1]

-

Stir the reaction mixture at 90 °C under UV irradiation.[1] The reaction is typically carried out for 3 hours.[1]

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel for extraction.

-

Separate the organic layer. Extract the aqueous phase twice more with dichloromethane.

-

Combine all organic phases and dry with anhydrous magnesium sulfate.[1]

-

Filter the dried organic phase through cotton and concentrate it under reduced pressure.

-

Purify the crude product by automated column chromatography using a gradient elution of 0% to 3% ethyl acetate in hexane to yield this compound.[1] A yield of approximately 78% can be expected.[1]

Characterization of this compound:

The final product should be thoroughly characterized to confirm its structure and purity.[1][10][11][12]

-

¹H NMR (400 MHz, CDCl₃): δ 7.46 (s, 1H), 4.57 (s, 2H).[1]

-

¹³C NMR (101 MHz, CDCl₃): δ 141.92, 139.80, 137.39, 22.37.[1]

-

Mass Spectrometry (ESI): m/z 255.8 [M+H]⁺ (for C₄H₃Br₂NS).[1]

II. Mechanistic Insights: The Radical Chain Reaction

The bromination of the methyl group of 2-bromo-5-methylthiazole with NBS proceeds via a free radical chain mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.

Caption: Simplified mechanism of radical bromination with NBS.

Initiation: The reaction is initiated by the formation of a small number of bromine radicals. This can be achieved by the homolytic cleavage of the N-Br bond in NBS by UV light or a radical initiator, or more commonly, by the reaction of NBS with trace amounts of HBr to generate molecular bromine (Br₂), which is then homolytically cleaved by light.[10][13]

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-5-methylthiazole, forming a resonance-stabilized thiazolylmethyl radical and HBr. This radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product, this compound, and another bromine radical, which continues the chain reaction.[13]

Termination: The chain reaction is terminated when two radicals combine.

III. Alternative Synthetic Approaches

While the two-step pathway described above is the most common, alternative methods for the synthesis of this compound and related compounds exist.

-

Direct Dibromination of 5-Methylthiazole: In some cases, it may be possible to achieve dibromination in a single step by using an excess of the brominating agent and carefully controlling the reaction conditions. However, this approach often leads to a mixture of products and can be difficult to control, resulting in lower yields of the desired compound.

-

Alternative Brominating Agents for the Methyl Group: Besides NBS, other reagents can be used for the radical bromination of the methyl group, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[14] DBDMH can be a more efficient source of bromine radicals in some systems.

-

Synthesis from other Thiazole Precursors: It is conceivable to synthesize this compound from other appropriately substituted thiazole derivatives, for example, through functional group interconversions.

IV. Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate due to its two reactive centers. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo group on the thiazole ring can participate in various cross-coupling reactions.

A Key Intermediate in Insecticide Synthesis:

A prominent application of this compound is in the synthesis of neonicotinoid insecticides, such as Thiamethoxam .[1][15][16][17][18] In the synthesis of Thiamethoxam, the bromomethyl group of this compound is displaced by a nucleophilic nitrogen atom of another heterocyclic intermediate.[15][16][18]

Potential in Pharmaceutical Synthesis:

While the direct use of this compound in the synthesis of marketed drugs is less documented in readily available literature, its structural motifs are present in various biologically active molecules. For instance, the related 2-aminothiazole core is a key component of several drugs. The dual reactivity of this compound makes it an attractive starting material for the synthesis of libraries of complex molecules for drug screening. For example, it could be a precursor for the synthesis of analogs of antiviral drugs like Ritonavir , which contains a thiazole moiety, although the specific synthesis of Ritonavir does not directly involve this intermediate.[19]

V. Safety and Handling

Working with brominated compounds and radical initiators requires strict adherence to safety protocols.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Solvents: Dichloromethane and other chlorinated solvents are hazardous and should be handled in a fume hood.

-

UV Radiation: When using a UV lamp as a radical initiator, ensure proper shielding to avoid exposure to harmful radiation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

VI. Conclusion

The synthesis of this compound is a well-established and crucial process for the production of important agrochemicals and serves as a versatile building block for the exploration of new pharmaceuticals. The two-step pathway, involving the electrophilic bromination of 5-methylthiazole followed by the radical bromination of the resulting 2-bromo-5-methylthiazole, provides an efficient and reliable route to this key intermediate. A thorough understanding of the reaction mechanisms, experimental protocols, and safety precautions is essential for any researcher or scientist working with this compound. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and valuable molecules in the fields of medicine and agriculture.

References

-

Bentham Science Publishers. Methods for Brominations at Benzylic Positions. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Ashenhurst, J. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. [Link]

- Google Patents. CN108164522B - Synthetic method of thiamethoxam.

-

PubChem. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-amino-4-phenyl thiazole and bis(2-amino-4-substituted thiazole)sulfides. [Link]

-

Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

- Google Patents.

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

-

Google Patents. PROCESS FOR THE PREPARATION OF THIAMETHOXAM - European Patent Office - EP 3480196 A1. [Link]

-

Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

-

ResearchGate. Synthesis and Properties of Thiamethoxam and Related Compounds. [Link]

- Google Patents.

-

IndiaMART. Colorless 2-Bromo-5-Methylthiazole CAS No.41731-23-1, For Industrial, Technical Grade at ₹ 39000/kg in Mumbai. [Link]

-

Chemistry LibreTexts. 5.3: Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

PubMed Central. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

-

Oakwood Chemical. This compound. [Link]

- Google Patents.

-

PubMed. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. [Link]

-

Arctom. CAS NO. 131748-91-9 | this compound | Catalog BD-A152927. [Link]

-

OSTI.GOV. Course of bromination of thiazole and 2-methylthiazole (Journal Article). [Link]

-

Ashenhurst, J. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

PubMed Central. Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. [Link]

-

PubMed. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. [Link]

Sources

- 1. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]

- 5. 2-Bromo-5-methylthiazole(41731-23-1) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-methylthiazole CAS#: 41731-23-1 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 131748-91-9 | this compound | Bromides | Ambeed.com [ambeed.com]

- 11. This compound [oakwoodchemical.com]

- 12. arctomsci.com [arctomsci.com]

- 13. 2-(bromomethyl)-5-phenyl-5H-1,2-thiazole | C10H10BrNS | CID 153910202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. researchgate.net [researchgate.net]

- 18. CN103880832A - Preparation method of thiamethoxam - Google Patents [patents.google.com]

- 19. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]

2-Bromo-5-(bromomethyl)thiazole reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-(bromomethyl)thiazole

For professionals in chemical synthesis, drug discovery, and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among the vast arsenal of building blocks, this compound stands out as a uniquely versatile intermediate. Its structure presents two distinct bromine-bearing carbon centers, each with a characteristic and exploitable reactivity profile. This guide provides an in-depth exploration of this molecule's chemical behavior, offering not just protocols but the underlying principles that govern its reactions. Understanding this dual reactivity is key to unlocking its full potential in the synthesis of complex, high-value molecules.

At the heart of this compound's utility is its dichotomous nature. The molecule features:

-

An Aryl Bromide at the C2 Position: The bromine atom is attached to an sp²-hybridized carbon of the aromatic thiazole ring. This C-Br bond is relatively strong and is primarily reactive under conditions that facilitate transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring influences this position, making it susceptible to palladium-catalyzed processes.[1]

-

A Benzylic-like Bromide at the C5-methyl Position: The bromomethyl group (-CH₂Br) at the C5 position behaves like a benzylic halide. The C-Br bond is significantly more labile and is an excellent electrophilic site for classical nucleophilic substitution (S_N) reactions.[2]

This electronic arrangement allows for a highly desirable, stepwise functionalization strategy. One can selectively address the highly reactive bromomethyl group with a wide range of nucleophiles under mild conditions, leaving the more robust C2-bromo group untouched for subsequent, more complex carbon-carbon bond formations.

Synthesis of the Core Scaffold

The most common and efficient route to this compound begins with its methylated precursor, 2-bromo-5-methylthiazole. The transformation is a radical bromination reaction.[3][4]

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Radical Bromination

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-methylthiazole (1.0 eq.) in a suitable solvent such as dichloromethane.[3][4]

-

Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.). In some procedures, a biphasic system with water is used.[3] Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, or prepare to irradiate the mixture with a UV lamp.

-

Reaction: Heat the mixture to reflux (e.g., 90 °C) or irradiate with UV light for several hours (typically 3 hours).[3] Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a white solid.[3][4]

The Reactivity Profile: A Tale of Two Bromides

The true synthetic power of this molecule lies in the ability to selectively target its two reactive sites.

Part A: The Highly Labile C5-Bromomethyl Group

The C5-CH₂Br group is the more reactive of the two sites, readily participating in nucleophilic substitution reactions. The thiazole ring stabilizes the transition state, making the carbon of the bromomethyl group highly electrophilic.

Caption: Nucleophilic substitution at the C5-bromomethyl position.

This reaction is compatible with a wide range of nucleophiles, including:

-

Amines: To form secondary or tertiary amines.

-

Thiols: To generate thioethers.[5]

-

Alkoxides/Phenoxides: To produce ethers.

-

Azides: As a precursor to amines via reduction.

Causality Behind Experimental Choices: These reactions are typically run at or slightly above room temperature in polar aprotic solvents like DMF or acetonitrile. The conditions are deliberately kept mild to ensure the C2-bromo group remains unreactive. The choice of a non-protic solvent prevents solvation of the nucleophile, thereby enhancing its reactivity.[6]

Experimental Protocol: Nucleophilic Substitution with a Thiol

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Reagents: Add the desired thiol (e.g., 1,3-benzothiazole-2-thiol, 1.0 eq.) followed by a non-nucleophilic base such as potassium carbonate or triethylamine (1.1-1.5 eq.) to generate the thiolate in situ.

-

Reaction: Stir the mixture at room temperature for several hours (e.g., 2-48 hours) until TLC or LC-MS analysis indicates the consumption of the starting material.[5]

-

Work-up: Dilute the reaction mixture with cold water and extract the product with an organic solvent like ethyl acetate.[5]

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via column chromatography to obtain the desired 5-(thio-methyl)thiazole derivative.

Part B: The Robust C2-Bromo Group

The aryl bromide at the C2 position is ideal for modern palladium-catalyzed cross-coupling reactions, which are fundamental to C-C and C-heteroatom bond formation in contemporary synthesis.[7][8]

Caption: General catalytic cycle for palladium cross-coupling reactions.

This reaction couples the C2 position with an organoboron reagent (boronic acid or ester) and is one of the most widely used C-C bond-forming reactions due to its functional group tolerance and the low toxicity of boron byproducts.[9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask, combine the 2-bromo-thiazole substrate (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[7][9]

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF with water.[9]

-

Reaction: Bubble argon through the mixture for 5-10 minutes. Heat the reaction to reflux (e.g., 90-110 °C) for 4-12 hours, monitoring by TLC or LC-MS.[9]

-

Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

This reaction forms a C-C bond between the C2 position and a terminal alkyne, providing a powerful method for introducing alkynyl moieties into the thiazole core.[12][13][14] This is particularly useful for creating extended π-conjugated systems or as a handle for further transformations.

Experimental Protocol: Sonogashira Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromo-thiazole substrate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).[7][13]

-

Solvent & Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).[7] Add the terminal alkyne (1.1-1.5 eq.) dropwise.

-

Reaction: Stir the reaction at room temperature or with gentle heating as required, monitoring for completion.[7]

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Purification: Wash, dry, concentrate the organic phase, and purify the residue by column chromatography.

The Heck reaction couples the C2 position with an alkene, forming a new, substituted alkene.[15][16][17] This reaction is a powerful tool for vinylation of the thiazole ring.

Strategic and Regioselective Functionalization

The differential reactivity of the two bromine atoms is the key to the molecule's utility. A common and highly effective strategy is the sequential modification of the two positions.

Caption: Stepwise functionalization strategy for this compound.

This stepwise approach allows for the creation of diverse molecular libraries from a single, common intermediate. The nucleophile in Step 1 can be varied, and for each resulting intermediate, the coupling partner in Step 2 can also be changed, leading to a combinatorial expansion of chemical space.

Applications in Drug Discovery

The thiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[18] this compound serves as a key building block for several important classes of molecules.

-

Insecticides: It is a known intermediate in the synthesis of impurities of Thiamethoxam, a neonicotinoid insecticide.[3][4]

-

GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) is a key target for treating CNS disorders like Alzheimer's disease and bipolar disorder.[19][20] The this compound scaffold has been utilized in the design and synthesis of novel and selective GSK-3 inhibitors.[21][22][23] Researchers can attach a pharmacophore to the C5-methyl position via nucleophilic substitution and then use the C2-bromo position to explore structure-activity relationships by introducing various aryl groups through Suzuki coupling.

Quantitative Data Summary: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 131748-91-9 | [3][24] |

| Molecular Formula | C₄H₃Br₂NS | [25][26] |

| Molecular Weight | 256.96 g/mol | [25][26] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 64-66 °C | [4] |

| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [4] |

Safety and Handling

As with any reactive chemical intermediate, proper handling is crucial.

-

Hazards: The compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation.[25][26]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[27]

-

Storage: Store in a freezer under an inert atmosphere (e.g., at -20 °C) to maintain long-term stability.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a platform for molecular design. Its well-defined and orthogonal reactivity allows chemists to build molecular complexity in a controlled and predictable manner. By mastering the distinct chemistry of its benzylic-like and aryl bromide sites, researchers in drug discovery and materials science can efficiently generate novel structures, accelerating the pace of innovation. This guide serves as a foundational resource for harnessing the full synthetic potential of this powerful building block.

References

- BenchChem. (2025). A comparative study of catalysts for 2,5-Dibromothiazole cross-coupling. BenchChem.

- ChemicalBook. (n.d.). 2-BROMO-5-BROMOMETHYL-THIAZOLE Chemical Properties,Usage,Production. ChemicalBook.

- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.

- RSC Publishing. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing.

-

ChemBK. (2024). 2-bromo-5-methyl-6,7-dihydro-4H-[7][9]thiazolo[5,4-c]pyridine. ChemBK.

- ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.

- PubMed. (2009).

- ChemicalBook. (n.d.). 2-BROMO-5-BROMOMETHYL-THIAZOLE. ChemicalBook.

- PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

- Matrix Scientific. (n.d.). This compound.

- ResearchGate. (2025). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF.

- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- BenchChem. (2025).

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

- Wikipedia. (n.d.). Heck reaction. Wikipedia.

- NIH. (n.d.).

- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.

- MDPI. (n.d.).

- PubMed. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. PubMed.

- PubChem. (2025). 2-(bromomethyl)-5-phenyl-5H-1,2-thiazole. PubChem.

- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.

- Sinfoo. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.

- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.

- Bar-Ilan University. (2020).

- PMC - PubMed Central. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central.

- Frontiers. (n.d.). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers.

- MDPI. (n.d.). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI.

- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.

- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- PMC - PubMed Central. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. PMC - PubMed Central.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

- ResearchGate. (2025). Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles | Request PDF.

- MDPI. (n.d.).

- PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. PubChem.

- Tetrahedron. (n.d.). 131748-91-9 | 2-Bromo-5-bromomethyl-thiazole. Tetrahedron.

- Ambeed. (n.d.). 131748-91-9|this compound. Ambeed.

- Arctom. (n.d.). CAS NO. 131748-91-9 | this compound. Arctom.

- ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole.

- BenchChem. (2025). Troubleshooting nucleophilic substitution reactions on the thiadiazole ring. BenchChem.

- J&K Scientific. (n.d.). 2-bromo-5-phenyl-thiazole. J&K Scientific.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]

- 4. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jmcct.com [jmcct.com]

- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cris.biu.ac.il [cris.biu.ac.il]

- 20. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 24. 131748-91-9 | 2-Bromo-5-bromomethyl-thiazole | Tetrahedron [thsci.com]

- 25. 131748-91-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 26. This compound [oakwoodchemical.com]

- 27. 131748-91-9 | this compound | Bromides | Ambeed.com [ambeed.com]

2-Bromo-5-(bromomethyl)thiazole spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-(bromomethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 131748-91-9) is a pivotal intermediate in synthetic organic chemistry, notably in the preparation of neonicotinoid insecticides such as Thiamethoxam. Its bifunctional nature, featuring both an aromatic C-Br bond and a reactive benzylic-like bromide, makes it a versatile building block. For researchers in agrochemistry and medicinal chemistry, rigorous confirmation of its structure and purity is a prerequisite for its use in subsequent synthetic steps. An impurity or misidentification can lead to failed reactions, compromised biological activity, and significant delays in research and development timelines.

This technical guide provides a comprehensive overview of the essential spectroscopic data required to unambiguously identify and characterize this compound. As a self-validating system, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides orthogonal data points that, when taken together, confirm the molecular structure with a high degree of confidence. This document is structured to not only present the data but also to explain the causality behind the experimental choices and interpretation, reflecting field-proven insights from a Senior Application Scientist's perspective.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the target molecule's structure.

Chemical Structure:

-

Molecular Formula: C₄H₃Br₂NS

-

Molecular Weight: 256.96 g/mol

-

Monoisotopic Mass: 254.8353 Da[1]

From this structure, we can predict the key signals:

-

¹H NMR: We expect two distinct signals: one from the single proton on the thiazole ring and another from the two protons of the bromomethyl group.

-

¹³C NMR: We expect four signals corresponding to the four unique carbon atoms in the molecule (two on the ring, one C-Br on the ring, and the CH₂Br carbon).

-

Mass Spectrometry: The most critical feature will be the molecular ion peak cluster, which will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.

-

IR Spectroscopy: We anticipate signals corresponding to the aromatic C-H bond, the C=N and C=C bonds within the thiazole ring, and the C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms.[2][3]

Expertise & Experience: The "Why" Behind the Experiment

The choice of solvent and standard is critical for acquiring clean, reproducible data. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for both ¹H and ¹³C NMR because it is chemically inert and its signal appears in a region that rarely overlaps with signals from most organic compounds.[4] The selection of a high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for unambiguous analysis.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides the most direct count of non-equivalent protons and their immediate electronic environment. For this compound, we expect two signals. While direct experimental data in peer-reviewed literature is sparse, we can make a highly accurate prediction based on the known spectrum of the analogous compound, 2-chloro-5-chloromethylthiazole, which shows two singlets at 7.3 ppm (ring H) and 4.6 ppm (CH₂Cl).[5] Since bromine is less electronegative than chlorine, we anticipate slight upfield shifts for the adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.5 | Singlet (s) | 1H | H-4 | The sole proton on the electron-deficient thiazole ring is expected to be significantly downfield. |

| ~4.6 - 4.7 | Singlet (s) | 2H | -CH ₂Br | Protons on a carbon adjacent to a bromine atom and an aromatic ring. The absence of adjacent protons results in a singlet. |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 - 144 | C-2 | Carbon atom bonded to sulfur, nitrogen, and bromine. The high chemical shift is due to the C-Br bond and its position within the heteroaromatic ring. |

| ~140 - 142 | C-4 | The CH carbon of the thiazole ring, shifted downfield due to its aromatic character. |

| ~137 - 139 | C-5 | Carbon atom attached to the bromomethyl group. Its chemical shift is influenced by both the ring system and the substituent. |

| ~22 - 25 | -C H₂Br | Aliphatic carbon attached to a bromine atom. This is the most upfield signal, as expected for an sp³ hybridized carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a standard probe.[6]

-

Tuning and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.[7]

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing evidence of its elemental composition.[8][9] For halogenated compounds, it offers a definitive signature.

Expertise & Experience: The Power of Isotopic Patterns

The most compelling evidence from the mass spectrum of this compound is not just the molecular weight, but the unique isotopic pattern created by its two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, this results in three distinct molecular ion peaks:

-

[M]⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms.

The statistical probability of these combinations leads to a characteristic relative intensity ratio of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively. Observing this pattern is a powerful confirmation of the presence of two bromine atoms.

Data Analysis

Using the monoisotopic mass of 254.8353 Da, we can predict the mass-to-charge ratios (m/z) for the primary molecular ions.[1]

Table 3: Predicted High-Resolution MS Data for the Molecular Ion Cluster

| Ion | Calculated m/z | Relative Intensity (Approx.) | Isotopic Composition |

| [M]⁺ | 254.8353 | 50% | C₄H₃⁷⁹Br₂NS |

| [M+2]⁺ | 256.8332 | 100% | C₄H₃⁷⁹Br⁸¹BrNS |

| [M+4]⁺ | 258.8312 | 50% | C₄H₃⁸¹Br₂NS |

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, often yielding the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[10]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 Da), ensuring sufficient resolution to distinguish the isotopic peaks clearly.

Visualization: Dibromide Isotopic Pattern

Caption: The expected 1:2:1 isotopic cluster for a dibrominated molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[11]

Expertise & Experience: Interpreting the Spectrum

While an IR spectrum does not elucidate the entire structure like NMR, it provides a valuable fingerprint and confirms the presence or absence of key functional groups. For this compound, we are looking for confirmation of the aromatic thiazole ring and the C-Br bonds. The region from 1500 to 600 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule as a whole.

Predicted Spectral Data

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~3100 - 3050 | Weak-Medium | C-H Aromatic Stretch | Corresponds to the stretching of the C-H bond on the thiazole ring.[12] |

| ~1600 - 1450 | Medium | C=N and C=C Ring Stretch | Characteristic stretching vibrations of the thiazole heteroaromatic ring system. |

| ~1250 - 1000 | Medium | In-plane C-H Bending | Bending vibrations of the ring C-H bond. |

| ~600 - 500 | Strong | C-Br Stretch | Strong absorptions are expected in this region corresponding to the two C-Br bonds. |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern FT-IR technique that requires minimal to no sample preparation, making it highly efficient.[13]

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: FT-IR Analysis Workflow

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Summary and Conclusion

The structural confirmation of this compound is achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, confirming the presence of a single ring proton and a bromomethyl group. Mass Spectrometry provides an accurate molecular weight and, most critically, validates the presence of two bromine atoms through its characteristic 1:2:1 isotopic pattern. Finally, FT-IR Spectroscopy confirms the integrity of the thiazole ring and the presence of carbon-bromine bonds. When used in concert, these analytical methods provide a robust and self-validating dossier that ensures the identity, structure, and purity of this vital chemical intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.

References

-

University of York, Department of Chemistry. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Science Ready. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry. YouTube. Retrieved from [Link]

-

Fiveable. (n.d.). Organic Chemistry II - 1.3 Mass spectrometry (MS). Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-5-(bromomethyl)-1,3-thiazole. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 131748-91-9 | this compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-bromo-5-(bromomethyl)-1,3-thiazole (C4H3Br2NS) [pubchemlite.lcsb.uni.lu]

- 2. azolifesciences.com [azolifesciences.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. fiveable.me [fiveable.me]

- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

Topic: 2-Bromo-5-(bromomethyl)thiazole: A Keystone Starting Material for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(bromomethyl)thiazole is a bifunctional heterocyclic building block of significant strategic importance in modern synthetic chemistry. Its value is derived from the differential reactivity of its two bromine substituents: one attached to the aromatic thiazole core and the other to a benzylic-like methyl group. This structural arrangement provides a versatile scaffold for sequential, site-selective modifications, making it an indispensable intermediate in the synthesis of complex molecular targets. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, reactivity, and critical applications of this compound, with a focus on its role in pharmaceutical and agrochemical development. We will dissect a field-proven synthetic protocol, explain the causal factors behind key experimental choices, and illustrate its utility in constructing high-value compounds.

Introduction: The Strategic Value of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, including Vitamin B1 (Thiamine) and the antiretroviral drug Ritonavir.[1][2][3] The introduction of specific functional groups onto this ring system allows for the precise tuning of a molecule's physicochemical properties and biological activity.

This compound (CAS No: 131748-91-9) emerges as a particularly powerful intermediate due to its dual halogenation.[4][5] The C2-bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Stille) or metallation, while the exceptionally reactive bromomethyl group at the C5 position acts as a potent electrophile for nucleophilic substitution by a wide range of heteroatoms (N, O, S). This orthogonal reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled and predictable manner. Its application spans from the synthesis of neonicotinoid insecticides to crucial intermediates for blockbuster drugs.[4][6]